4,4-Dimethyl-5-oxopentanenitrile

描述

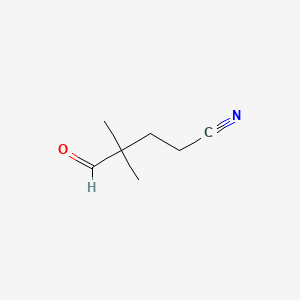

4,4-Dimethyl-5-oxopentanenitrile is a bifunctional organic molecule featuring both a nitrile and an aldehyde group. nih.govnist.gov Its structure is characterized by a five-carbon chain with a nitrile group at one end (C1) and an aldehyde (oxo) group at the other (C5). nist.gov Crucially, it possesses two methyl groups at the C4 position, adjacent to the aldehyde. nist.gov This substitution pattern places it within the class of γ-oxonitriles with α-substitution relative to the carbonyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 6140-61-0 | nist.gov |

| Molecular Formula | C₇H₁₁NO | nih.govnist.gov |

| Molecular Weight | 125.17 g/mol | nih.govscbt.com |

| IUPAC Name | This compound | nih.govnist.gov |

| Synonyms | 4-Formyl-4-methylvaleronitrile, 2,2-Dimethyl-4-cyanobutyraldehyde | nih.govchembk.com |

| Boiling Point | 75 °C at 0.6 Torr | cas.org |

| Density | 0.9647 g/cm³ at 20 °C | cas.org |

Structure

2D Structure

属性

IUPAC Name |

4,4-dimethyl-5-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(2,6-9)4-3-5-8/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJVKIURQSVEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210336 | |

| Record name | 4-Formyl-4-methylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6140-61-0 | |

| Record name | 4,4-Dimethyl-5-oxopentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6140-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-4-methylvaleronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006140610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6140-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6140-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Formyl-4-methylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-4-methylvaleronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 4,4 Dimethyl 5 Oxopentanenitrile

Transformations of the Nitrile Moiety

The nitrile group in 4,4-dimethyl-5-oxopentanenitrile is a valuable functional handle that can undergo a variety of transformations, including nucleophilic additions and reductions, as well as participating in cycloaddition reactions to form heterocyclic systems.

Nucleophilic Additions and Reductions (e.g., to Amines)

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. A significant transformation of the nitrile moiety is its reduction to a primary amine. This can be achieved using various reducing agents.

Catalytic Hydrogenation: A common method for the reduction of nitriles is catalytic hydrogenation. This typically involves the use of hydrogen gas in the presence of a metal catalyst.

| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Product |

| Raney Nickel | High | Ambient to elevated | Methanol/Ammonia | 5-amino-4,4-dimethylpentanal |

| Palladium on Carbon (Pd/C) | 1-5 | 25-80 | Ethanol | 5-amino-4,4-dimethylpentanal |

| Rhodium on Alumina (Rh/Al₂O₃) | High | 50-100 | Tetrahydrofuran | 5-amino-4,4-dimethylpentanal |

Chemical Reduction: Alternatively, nitriles can be reduced to amines using chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst.

| Reagent | Solvent | Temperature (°C) | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 to reflux | 5-amino-4,4-dimethylpentanal |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol | 25 | 5-amino-4,4-dimethylpentanal |

These reduction methods provide a direct route to 5-amino-4,4-dimethylpentanal, a bifunctional molecule containing both an amino and a keto group, which can serve as a precursor for further synthetic elaborations.

Cycloaddition and Heterocycle Annulation Reactions

The nitrile functionality of this compound can participate in cycloaddition reactions to construct various nitrogen-containing heterocycles. These reactions are of significant interest due to the prevalence of such ring systems in pharmaceuticals and agrochemicals.

The presence of both a nitrile and a ketone group within the same molecule allows for intramolecular cyclization reactions, although in the case of this compound, the separation of these groups by a three-carbon chain makes direct intramolecular condensation challenging without prior modification. However, intermolecular reactions with suitable reagents can lead to the formation of various heterocyclic structures. The Thorpe-Ziegler reaction, for instance, is an intramolecular cyclization of dinitriles to form a cyclic ketone after hydrolysis, a reaction conceptually related to the Dieckmann condensation. wikipedia.orgbuchler-gmbh.comchemeurope.comsynarchive.comlscollege.ac.in

Pyrazoles: β-Ketonitriles are common precursors for the synthesis of 5-aminopyrazoles through condensation with hydrazine and its derivatives. beilstein-journals.org Although this compound is a γ-ketonitrile, analogous reactivity can be explored. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by cyclization involving the nitrile group. beilstein-journals.org

Isoxazoles: The synthesis of isoxazoles can be achieved from β-ketonitriles. beilstein-journals.orgorganic-chemistry.orgbenthamdirect.com One common method involves the reaction with hydroxylamine. The ketone is first converted to an oxime, which then undergoes cyclization with the nitrile group.

Pyrimidines: Pyrimidine rings can be constructed from precursors containing a nitrile group. For instance, the reaction of amidines with α,β-unsaturated ketones can lead to pyrimidines. researchgate.netmdpi.comorganic-chemistry.orggrowingscience.comnih.gov While not a direct reaction of the nitrile in this compound, derivatives of this compound could be utilized in such synthetic strategies.

Tetrazoles: The [2+3] cycloaddition of azides with nitriles is a well-established method for the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.orgacs.orgthieme-connect.comrsc.orgorganic-chemistry.org This reaction can be catalyzed by various reagents, including zinc salts, and is often performed in water, offering a green and safe procedure. acs.orgorganic-chemistry.org

| Reagent | Catalyst | Solvent | Product |

| Sodium Azide (NaN₃) | Zinc Bromide (ZnBr₂) | Water | 5-(3-(1,1-dimethyl-2-oxoethyl)propyl)-1H-tetrazole |

| Trimethylsilyl Azide (TMSN₃) | Dibutyltin Oxide (DBTO) | Toluene | 5-(3-(1,1-dimethyl-2-oxoethyl)propyl)-1H-tetrazole |

Reactions Involving the Ketone Functional Group

The ketone carbonyl group in this compound is electrophilic at the carbon atom and can undergo nucleophilic attack. It also possesses acidic α-protons, enabling enolate formation and subsequent condensation reactions.

Carbonyl Condensation Reactions (e.g., Aldol-type, Knoevenagel)

Aldol-type Reactions: Aldol reactions involve the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org Due to the presence of α-hydrogens, the ketone moiety of this compound can act as an enolate donor. However, the lack of α-hydrogens on the other side of the carbonyl group (due to the quaternary carbon) simplifies the possible reaction pathways. Intramolecular aldol condensation is unlikely due to the ring size that would be formed. Intermolecular self-condensation or crossed aldol reactions with other aldehydes or ketones are possible under basic or acidic conditions.

Knoevenagel Condensation: The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. mychemblog.compurechemistry.orgthermofisher.comjove.compearson.com The ketone group of this compound can react with compounds containing active methylene groups, such as malononitrile or ethyl cyanoacetate, to yield α,β-unsaturated products.

| Active Methylene Compound | Catalyst | Product |

| Malononitrile | Piperidine/Acetic Acid | 2-(4,4-dimethyl-5-oxopentylidene)malononitrile |

| Ethyl Cyanoacetate | Ammonium Acetate | Ethyl 2-cyano-3-(3,3-dimethyl-4-oxobutyl)but-2-enoate |

| Diethyl Malonate | Sodium Ethoxide | Diethyl 2-(4,4-dimethyl-5-oxopentylidene)malonate |

These condensation reactions are powerful tools for carbon-carbon bond formation and the synthesis of highly functionalized molecules.

Oxidation and Reduction of the Ketone

The aldehyde functional group in this compound is susceptible to both oxidation and reduction, leading to the formation of a carboxylic acid or a primary alcohol, respectively.

Reduction: The reduction of the aldehyde in this compound would yield 4,4-dimethyl-5-hydroxypentanenitrile. This transformation can be achieved using a variety of reducing agents. Mild, selective reducing agents like sodium borohydride (NaBH4) are well-suited for the reduction of aldehydes and ketones and are generally compatible with nitrile functional groups. The reaction is typically carried out in a protic solvent such as methanol or ethanol. Catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst (e.g., palladium, platinum, or nickel), represents another viable method for this reduction.

Table 1: Potential Oxidation and Reduction Reactions of the Ketone Group

| Transformation | Reagent(s) | Product |

| Oxidation | Potassium permanganate (KMnO4) or Chromium trioxide (CrO3) | 4-Cyano-2,2-dimethylbutanoic acid |

| Reduction | Sodium borohydride (NaBH4) or H2/Catalyst (Pd, Pt, Ni) | 4,4-Dimethyl-5-hydroxypentanenitrile |

Reactivity at the α-Positions to Nitrile and Ketone Groups

The presence of electron-withdrawing nitrile and ketone groups activates the adjacent C-H bonds, rendering the α-protons acidic and susceptible to deprotonation by a suitable base. The resulting carbanions (enolates or nitrile-stabilized anions) are potent nucleophiles that can participate in a variety of bond-forming reactions.

Alkylation and Acylation Reactions

Alkylation: The α-protons to the nitrile group are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion. This nucleophilic species can then react with alkyl halides in an SN2 reaction to introduce an alkyl group at the carbon adjacent to the nitrile. The choice of base and reaction conditions is crucial to ensure selective deprotonation at the desired position, as the α-protons to the aldehyde are also acidic.

Acylation: Similar to alkylation, the enolate formed at the α-position to the nitrile or the aldehyde can undergo acylation. Acylating agents such as acid chlorides or anhydrides can be employed to introduce an acyl group, leading to the formation of β-dicarbonyl or related structures. These reactions would provide access to a range of more complex molecular architectures.

Detailed research findings on the specific alkylation and acylation of this compound are not prominently available, but the general principles of enolate chemistry strongly suggest the feasibility of these transformations.

Other Significant Chemical Transformations (e.g., Substitution)

Beyond the direct modifications of the existing functional groups, the versatile structure of this compound allows for other significant chemical transformations. For instance, the nitrile group can participate in nucleophilic substitution reactions, though this is less common than reactions involving the α-protons or the carbonyl group.

More significantly, the bifunctional nature of the molecule makes it a candidate for intramolecular reactions or as a precursor in the synthesis of heterocyclic compounds. For example, reactions involving both the nitrile and the aldehyde functionalities could lead to the formation of cyclic structures. However, specific, documented examples of such transformations for this compound are scarce in the available scientific literature.

Mechanistic Investigations of Reactions Involving 4,4 Dimethyl 5 Oxopentanenitrile

Unraveling Reaction Pathways

The fundamental understanding of how 4,4-Dimethyl-5-oxopentanenitrile transforms into new chemical entities requires a thorough investigation of its potential reaction pathways. These pathways can be broadly categorized into those involving highly reactive intermediates, such as free radicals, and those proceeding through charged species or concerted cyclic transitions.

Free Radical Mechanisms and Intermediates

Free radical reactions are a cornerstone of organic chemistry, characterized by the involvement of species with unpaired electrons. rsc.orgmasterorganicchemistry.com These reactions typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. youtube.com To determine if this compound can participate in such reactions, several experimental techniques would need to be employed.

Radical clock experiments are powerful tools for detecting the presence of radical intermediates and measuring their lifetimes. This technique involves designing a molecule that undergoes a predictable unimolecular rearrangement at a known rate if it exists as a radical. The competition between this internal rearrangement and an intermolecular trapping reaction provides kinetic information about the radical.

For this compound, a hypothetical radical clock experiment could be envisioned. For instance, if a radical were to be generated at a specific position on the molecule, its potential for intramolecular cyclization or other rearrangements could be studied. The rates of these unimolecular reactions, if they occur, could then be compared to the rates of trapping by an external agent. The ratio of the products from these competing pathways would allow for the calculation of the rate constant of the trapping reaction, confirming the transient existence of the radical.

Hypothetical Radical Clock Data for a Derivative of this compound:

| Hypothetical Radical Precursor | Trapping Agent (Concentration) | Rearranged Product (Yield %) | Trapped Product (Yield %) | Calculated Rate Constant (k_trap) |

| Modified this compound | Thiophenol (0.1 M) | Data not available | Data not available | Data not available |

| Modified this compound | Thiophenol (0.5 M) | Data not available | Data not available | Data not available |

| Modified this compound | Thiophenol (1.0 M) | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no such experimental data for this compound has been found in the public domain.

The kinetic isotope effect (KIE) is a sensitive probe for mechanism elucidation, revealing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is being cleaved or formed in the transition state.

In the context of this compound, a primary KIE study could involve the synthesis of an isotopically labeled version of the compound, for example, by replacing one of the hydrogen atoms at a position susceptible to abstraction in a potential radical reaction with deuterium. If a significant KIE (typically kH/kD > 2) is observed when this deuterated compound undergoes a reaction compared to its non-deuterated counterpart, it would provide strong evidence for the cleavage of that C-H bond in the rate-determining step, a hallmark of many radical processes.

Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound:

| Reactant | Rate Constant (k) at 298 K | Kinetic Isotope Effect (kH/kD) |

| This compound | Data not available | Data not available |

| Deuterated this compound | Data not available |

This table is for illustrative purposes only, as no such experimental data for this compound has been found in the public domain.

Ionic and Pericyclic Pathways

Beyond radical reactions, chemical transformations can proceed through ionic intermediates (cations or anions) or concerted pericyclic mechanisms. msu.edu Ionic reactions are often influenced by solvent polarity, while pericyclic reactions are governed by the rules of orbital symmetry. libretexts.org

Investigating these pathways for this compound would involve a different set of experimental conditions and analytical methods. For instance, to probe for ionic intermediates, reactions could be carried out in a range of solvents with varying polarities. A significant dependence of the reaction rate on solvent polarity would suggest the involvement of charged species. Furthermore, attempts to trap proposed cationic or anionic intermediates with appropriate nucleophiles or electrophiles would provide direct evidence for their existence.

Pericyclic reactions, such as cycloadditions or electrocyclizations, are characterized by their high stereospecificity. msu.edu To explore the possibility of this compound undergoing such reactions, it would need to possess a suitable conjugated π-system, or be induced to form one. The stereochemical outcome of any potential pericyclic reaction would then be a critical indicator of the reaction mechanism, as predicted by the Woodward-Hoffmann rules.

Elucidating Stereochemical and Regiochemical Control

For any reaction that this compound might undergo, understanding the factors that control the stereochemistry (the three-dimensional arrangement of atoms) and regiochemistry (the position of bond formation) of the products is crucial for its synthetic utility.

Currently, there is no published research detailing the stereochemical or regiochemical outcomes of reactions involving this compound. Such studies would require the careful analysis of product mixtures using techniques like NMR spectroscopy and X-ray crystallography to determine the precise structure of the products. By systematically varying reaction conditions, such as temperature, catalyst, and solvent, the factors that govern the selectivity of these transformations could be determined.

Advanced Applications of 4,4 Dimethyl 5 Oxopentanenitrile in Organic Synthesis

Versatile Building Block in Complex Chemical Syntheses

4,4-Dimethyl-5-oxopentanenitrile serves as a significant intermediate in organic synthesis due to its dual reactivity. The presence of both an aldehyde and a nitrile group allows for a wide range of chemical transformations. The aldehyde can participate in reactions such as Wittig olefinations, reductions, and condensations, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This versatility allows chemists to construct complex molecular architectures.

Its utility is demonstrated in its role as a starting material for various compounds. For instance, it is a known precursor for the synthesis of 3,3-dimethylpiperidine and 3,3-dimethylcyclobutanecarboxylic acid . The most notable application is its use in the multi-step synthesis of natural product analogs, where its specific structure is key to building intricate molecular frameworks researchgate.net.

Precursor for Bioactive Compounds and Pharmacophores

The true value of a building block in medicinal chemistry is its ability to serve as a precursor for pharmacologically active compounds. This compound is particularly useful in this regard, providing a foundational scaffold for the synthesis of bioactive molecules and their core structures, known as pharmacophores.

Synthesis of Psoracorylifol Analogs

A prominent application of this compound is its use as a key starting material in the synthesis of analogs of Psoracorylifol lookchem.com. Psoracorylifols are a class of meroterpenoids isolated from Psoralea corylifolia nih.gov. Researchers have successfully generated core analogs of these natural products via a five-step synthetic route beginning with 2,2-dimethyl-4-cyanobutanal, a synonym for this compound researchgate.net. This synthetic approach provides a flexible platform for the preparation of numerous complex meroterpenoids, enabling further investigation into their biological activities nih.gov. The ability to construct the core of this bioactive family of natural products underscores the strategic importance of this compound in natural product synthesis researchgate.netnih.gov.

Potential as an Intermediate for Enzyme Modulators

The synthesis of diverse and complex molecules is fundamental to the discovery of new enzyme modulators. While direct studies naming this compound as a precursor to confirmed enzyme modulators are not extensively documented, its role in creating libraries of complex natural product analogs, such as the Psoracorylifols, positions it as a valuable intermediate in this field researchgate.netnih.gov. The synthetic pathways it enables allow for the creation of novel chemical entities that can be screened for inhibitory or modulatory activity against various enzyme targets. The structural complexity derived from this building block is often a desirable feature for molecules intended to interact specifically with the active sites of enzymes.

Role in Agrochemical Development

The utility of this compound extends to the field of agrochemical research. It has been identified as an intermediate that can be used to synthesize pesticides . Specifically, its application in the preparation of efficient carbamate insecticides has been noted . Furthermore, the broader class of compounds to which it belongs, 5-oxohexane nitriles, are recognized as starting materials for the preparation of agrochemical intermediates and final products google.com. This indicates its potential for creating new active ingredients for crop protection.

Applications in Materials Science for Specialty Chemicals

The bifunctional nature of this compound, with its reactive aldehyde and nitrile moieties, suggests potential for use in polymer chemistry and materials science. The nitrile group could, for instance, be involved in polymerization reactions or be chemically modified post-polymerization. However, despite this theoretical potential, its specific and widespread application in the synthesis of specialty polymers or other materials is not well-documented in publicly available scientific literature. While related nitrile-containing compounds are foundational to many polymers, the direct use of this compound in this field remains an area for future exploration.

Utility as a Chemical Probe in Biochemical Research

A chemical probe is a small molecule used to study and manipulate biological systems, often to validate a protein as a potential drug target. This compound is not used as a chemical probe itself, but it serves as a crucial building block in "probe development." Its value lies in facilitating the synthesis of a series of related, complex molecules—or analogs—that can be used to investigate structure-activity relationships (SAR). The synthesis of various Psoracorylifol analogs is a prime example of this utility researchgate.netnih.gov. By systematically modifying the structure derived from the this compound scaffold, researchers can develop highly potent and selective probes to study biological pathways and validate new therapeutic targets.

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 4,4-Dimethyl-5-oxopentanenitrile, offering precise insights into the connectivity and chemical environment of its constituent atoms.

Proton (¹H) NMR for Structural Assignments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz, displays distinct signals that correspond to the different proton environments in the structure google.com.

The aldehydic proton (-CHO) appears as a singlet at approximately 9.37 ppm google.com. This significant downfield shift is characteristic of a proton attached to a carbonyl carbon. The spectrum also shows two multiplets, one between 2.30-2.19 ppm and another between 1.88-1.77 ppm, corresponding to the two methylene groups (-CH₂-) in the pentanenitrile backbone google.com. The integration of these signals would confirm the presence of two protons in each group. Finally, a prominent singlet is observed at 1.06 ppm, which integrates to six protons, representing the two equivalent methyl groups (-CH₃) attached to the quaternary carbon google.com. The singlet nature of this peak is due to the absence of adjacent protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.37 | s | 1H, -CHO |

| 2.30-2.19 | m | 2H, -CH₂- |

| 1.88-1.77 | m | 2H, -CH₂- |

| 1.06 | s | 6H, 2 x -CH₃ |

| ¹H NMR Data for this compound in CDCl₃ google.com |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. Based on typical chemical shift ranges, the aldehydic carbonyl carbon is expected to resonate significantly downfield, generally in the range of 190-200 ppm. The nitrile carbon (-C≡N) would appear in the region of 115-125 ppm. The quaternary carbon, bonded to the two methyl groups, and the methylene carbons would be found in the upfield region of the spectrum. The two methyl carbons would also be observed in the upfield region.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~190-200 | -CHO |

| ~115-125 | -C≡N |

| Upfield Region | Quaternary C |

| Upfield Region | -CH₂- |

| Upfield Region | -CH₂- |

| Upfield Region | 2 x -CH₃ |

| Predicted ¹³C NMR Chemical Shifts for this compound |

Advanced NMR Techniques (e.g., 2D NMR for Connectivity)

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques would be instrumental in confirming the precise connectivity of the atoms in this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons on adjacent carbon atoms. For instance, correlations would be expected between the protons of the two methylene groups, confirming their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the aldehyde and nitrile moieties nist.gov.

A strong, sharp absorption band is expected in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The presence of the aldehyde is confirmed by two characteristic absorptions: a strong C=O stretching band around 1720-1740 cm⁻¹ and a distinctive C-H stretching vibration of the aldehyde proton, which typically appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and methylene groups are observed just below 3000 cm⁻¹.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2820 and ~2720 | Aldehyde (-CHO) | C-H Stretch |

| ~2240-2260 | Nitrile (-C≡N) | C≡N Stretch |

| ~1720-1740 | Aldehyde (-CHO) | C=O Stretch |

| Below 3000 | Alkyl (-CH₃, -CH₂-) | C-H Stretch |

| Characteristic IR Absorption Bands for this compound nist.gov |

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with a molecular formula of C₇H₁₁NO, the calculated monoisotopic mass is approximately 125.084064 Da.

In a low-resolution mass spectrometry (LRMS) analysis using electrospray ionization (ESI+), the protonated molecule [M+H]⁺ was calculated to have a mass-to-charge ratio (m/z) of 126.09189 google.com. High-resolution analysis would be able to confirm this with much greater accuracy, providing strong evidence for the assigned molecular formula.

| Parameter | Value |

| Molecular Formula | C₇H₁₁NO |

| Calculated Exact Mass | ~125.084064 Da |

| Calculated m/z for [M+H]⁺ | 126.09189 |

| Mass Spectrometry Data for this compound google.com |

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-TOF) for Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of organic compounds through the analysis of their fragmentation patterns.

Electron Ionization (EI-MS) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M+) and characteristic fragment ions. The mass spectrum of this compound, with a molecular formula of C₇H₁₁NO and a molecular weight of 125.17 g/mol , displays a distinct fragmentation pattern under EI conditions. nist.govcas.org The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound. nist.gov The fragmentation begins with the molecular ion peak, which then breaks down into smaller, stable fragments. The analysis of these fragments provides a fingerprint for the molecule's structure.

Key EI-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

|---|---|---|

| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 96 | [M - CHO]⁺ | Loss of the formyl radical |

| 69 | [M - C₃H₆O]⁺ | Complex rearrangement and fragmentation |

| 57 | [C₄H₉]⁺ | t-butyl cation, a highly stable fragment |

| 41 | [C₃H₅]⁺ / [C₂H₃N]⁺ | Allyl cation or fragment containing the nitrile group |

Data derived from general fragmentation principles and NIST reference spectra. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a primary method for assessing the purity and confirming the identity of volatile compounds like this compound. chromatographyonline.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. chromatographyonline.com As each component elutes from the column at a specific retention time, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and a mass spectrum is generated.

The identity of this compound is confirmed by matching both its retention time and its mass spectrum with those of a known analytical standard. Purity is assessed by integrating the area of the primary peak corresponding to the compound and comparing it to the areas of any other peaks present in the chromatogram. chromatographyonline.com These minor peaks represent impurities, which can also be tentatively identified by their mass spectra. This comprehensive analysis makes GC-MS an indispensable tool for quality control. chromatographyonline.com

X-ray Crystallography of Derivatives for Definitive Structural Assignments

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. However, it requires a well-ordered single crystal. Since this compound is a liquid at room temperature, direct crystallographic analysis is not feasible. 1int.co.uk

To overcome this limitation, a solid crystalline derivative of the compound can be synthesized. The aldehyde functional group in this compound is reactive and can be readily converted into various crystalline derivatives, such as a 2,4-dinitrophenylhydrazone or an oxime. These derivatives are typically solids with higher melting points and a greater propensity to form high-quality crystals suitable for X-ray diffraction analysis.

Once a suitable crystal is obtained, X-ray crystallography can provide precise bond lengths, bond angles, and conformational details. This analysis provides an unambiguous confirmation of the molecular structure, including the connectivity of all atoms, thereby validating the structural assignments made by spectroscopic methods. While no specific crystallographic data for a derivative of this compound was found in the search results, this methodology represents a standard approach for the absolute structural confirmation of liquid compounds. nih.gov

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purification of chemical compounds from reaction mixtures and for the assessment of their purity.

Thin Layer Chromatography (TLC) and Column Chromatography

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. chemistryhall.com A small amount of the sample is spotted onto a TLC plate (typically silica gel on a glass or aluminum backing), which is then placed in a sealed chamber containing a solvent (eluent). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary phase (silica) and the mobile phase (eluent). chemistryhall.com The resulting separation is visualized, often using a UV lamp, and the retention factor (Rf) for each spot is calculated.

Column Chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. youtube.com It operates on the same principles as TLC but on a much larger scale. chemistryhall.comyoutube.com A glass column is packed with a stationary phase, most commonly silica gel. The crude sample mixture is loaded onto the top of the column, and an eluent (the solvent system often optimized by TLC) is passed through the column. youtube.com Components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, allowing them to be collected in separate fractions as they exit the column. This method is highly effective for isolating this compound from starting materials, byproducts, and other impurities. researchgate.net

Computational and Theoretical Chemistry of 4,4 Dimethyl 5 Oxopentanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic behavior of 4,4-Dimethyl-5-oxopentanenitrile. These methods provide a detailed picture of the electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be used to optimize the molecular geometry and determine various electronic properties. rsc.orgmdpi.comrsc.orgrsc.org

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. nih.gov The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized around the nitrile and aldehyde functional groups, while the LUMO is also associated with these electron-withdrawing groups.

Furthermore, DFT calculations can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. In this compound, regions of negative potential are expected around the nitrogen atom of the nitrile group and the oxygen atom of the aldehyde group, indicating their nucleophilic character. Conversely, the carbon atoms of the nitrile and carbonyl groups would exhibit positive potential, marking them as electrophilic centers. rsc.org

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.4 eV |

| Dipole Moment | 3.5 D |

Note: These are representative values and can vary based on the specific computational method and basis set used.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound over time. These methods are particularly useful for understanding conformational changes and intermolecular interactions. mdpi.comresearchgate.netnih.gov

Molecular dynamics (MD) simulations of this compound would typically employ a force field such as COMPASS or GAFF. mdpi.comresearchgate.net These simulations can model the molecule's behavior in different environments, such as in a solvent or in the gas phase. By analyzing the trajectory of the atoms over time, properties like the radius of gyration and root-mean-square deviation (RMSD) can be calculated to assess the molecule's conformational flexibility. nih.gov The presence of the relatively rigid nitrile group and the polar aldehyde group, combined with the flexible alkyl chain, would lead to complex conformational dynamics.

Chemoinformatics and QSAR Approaches in Compound Design

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are valuable for predicting the biological activities and properties of chemical compounds. nih.govnih.govresearchgate.net For this compound, QSAR models could be developed to predict its potential toxicity or other biological effects based on its structural features. nih.govnih.gov

In a hypothetical QSAR study, various molecular descriptors for this compound would be calculated. These can include topological indices, electronic descriptors (like those from DFT), and physicochemical properties such as the octanol-water partition coefficient (LogP). nih.gov These descriptors would then be correlated with a specific biological activity using statistical methods. For instance, a QSAR model for the toxicity of aliphatic nitriles might use descriptors like molecular weight, LogP, and the energy of the LUMO to predict the lethal dose (LD50). nih.govnih.gov The unique structural combination of a nitrile and an aldehyde group in this compound would make it an interesting candidate for such studies. nih.govresearchgate.net

Table 2: Selected Molecular Descriptors for this compound for a Hypothetical QSAR Study

| Descriptor | Value |

| Molecular Weight | 125.17 g/mol nih.gov |

| LogP | 0.6 nih.gov |

| Polar Surface Area | 40.9 Ų nih.gov |

| Number of Rotatable Bonds | 4 |

Theoretical Prediction of Spectroscopic Properties

Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for their identification and characterization. fiveable.meresearchgate.netfiveable.mechemrxiv.orgspectroscopyonline.comnih.govresearchgate.net

The theoretical infrared (IR) spectrum of this compound can be calculated using DFT. The predicted spectrum would show characteristic absorption bands for its functional groups. A strong, sharp peak would be expected in the range of 2200-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. fiveable.me The C=O stretching vibration of the aldehyde group would appear as a strong absorption band around 1720-1740 cm⁻¹. fiveable.me C-H stretching and bending vibrations of the alkyl chain and methyl groups would also be present. researchgate.netspectroscopyonline.com

Similarly, theoretical Nuclear Magnetic Resonance (NMR) spectra can be computed. The ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. The aldehydic proton would appear as a significantly deshielded singlet or triplet downfield. The protons adjacent to the nitrile group would also be deshielded compared to simple alkanes. fiveable.me The ¹³C NMR spectrum would be characterized by a signal for the nitrile carbon in the 110-125 ppm range and a signal for the carbonyl carbon further downfield. fiveable.me

Table 3: Predicted Key Spectroscopic Features for this compound

| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift |

| IR | C≡N stretch | ~2245 cm⁻¹ |

| IR | C=O stretch | ~1730 cm⁻¹ |

| ¹H NMR | Aldehydic H | ~9.6 ppm |

| ¹³C NMR | C≡N | ~120 ppm |

| ¹³C NMR | C=O | ~202 ppm |

Note: These are predicted values and may differ slightly from experimental data.

Conclusion and Outlook for 4,4 Dimethyl 5 Oxopentanenitrile Research

Summary of Key Synthetic Advances and Reactivity Insights

Currently, specific high-yield synthetic routes published in peer-reviewed journals for 4,4-dimethyl-5-oxopentanenitrile are not prominent, though its commercial availability implies established production methods exist. crysdotllc.comadvatechgroup.com The compound's physical properties have been documented in earlier chemical literature, indicating its synthesis dates back several decades. cas.org

Interactive Table: Reported Physical Properties

The following table lists the physical properties found in the literature. Note the discrepancy in reported boiling points, which may be due to different measurement conditions.

| Property | Value | Conditions | Source |

| Boiling Point | 75 °C | at 0.6 Torr | cas.org |

| Boiling Point | 93-95 °C | Not specified | chembk.com |

| Density | 0.9647 g/cm³ | at 20 °C | cas.org |

The reactivity of this compound is dictated by its two functional groups: the aldehyde and the nitrile. The aldehyde is susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. This dual reactivity makes it a valuable intermediate for synthesizing molecules with varied functionalities. scbt.com For instance, the nitrile group can participate in cyclization reactions to form heterocyclic systems, a common strategy in medicinal chemistry. researchgate.net The gem-dimethyl group adjacent to the aldehyde provides steric hindrance that can influence the stereochemical outcome of reactions at this site, a feature that can be exploited in targeted synthesis.

Future Directions in Catalytic and Asymmetric Synthesis

The development of novel catalytic methods for both the synthesis and transformation of this compound presents a significant area for future research. Currently, there is a lack of published information on catalytic routes to this specific molecule. Future synthetic research could explore olefincyanide hydroformylation or other transition-metal-catalyzed reactions to construct the aldehyde-nitrile backbone efficiently.

Furthermore, the aldehyde functionality is a prime target for asymmetric synthesis. Future work could focus on:

Asymmetric Reduction: Catalytic asymmetric reduction of the aldehyde would yield chiral γ-hydroxynitriles, which are valuable building blocks for natural product synthesis and pharmaceuticals.

Asymmetric Nucleophilic Addition: The development of catalytic, enantioselective additions (e.g., aldol, Grignard, or similar reactions) to the aldehyde would introduce a new stereocenter, providing access to a wide range of chiral derivatives.

Success in these areas would elevate the status of this compound from a simple intermediate to a sophisticated chiral building block.

Expanding the Scope of Derivatization for Novel Chemical Entities

The true potential of this compound lies in its use as a scaffold for creating novel chemical entities. Its bifunctional nature allows for a multitude of derivatization pathways, either by reacting the functional groups selectively or in tandem.

Future research should systematically explore these derivatization reactions to build libraries of new compounds. Key transformations could include:

Heterocycle Formation: Intramolecular reactions between derivatives of the two functional groups can lead to a variety of nitrogen- and oxygen-containing heterocycles. For example, reductive amination of the aldehyde followed by intramolecular cyclization onto the nitrile could produce substituted piperidines.

Multicomponent Reactions: The aldehyde group is an ideal handle for multicomponent reactions (e.g., the Biginelli or Ugi reaction), allowing for the rapid construction of complex molecular frameworks. ias.ac.in

Tandem Reactions: Designing reaction sequences where both the aldehyde and nitrile are transformed in a one-pot procedure would be an efficient strategy for generating molecular diversity.

Interactive Table: Potential Derivatization Pathways

This table outlines potential reaction types for each functional group and the resulting classes of chemical entities.

| Functional Group | Reaction Type | Potential Product Class |

| Aldehyde | Wittig Reaction | Alkenyl nitriles |

| Aldehyde | Grignard Addition / Reduction | γ-Hydroxynitriles |

| Aldehyde | Reductive Amination | γ-Aminonitriles |

| Nitrile | Hydrolysis | Aldehydic carboxylic acids (e.g., 2,4-Dimethyl-5-oxo-pentanoic acid nih.gov) |

| Nitrile | Reduction | Aldehydic primary amines |

| Both | Intramolecular Cyclization | Substituted piperidines, lactams, or other heterocycles |

Prognostications for Industrial and Specialized Applications

While direct industrial applications for this compound have not been specified, its role as a "useful intermediate" suggests its value lies in the synthesis of more complex, high-value molecules. scbt.com Related oxo-nitrile structures serve as precursors for pharmaceutical and agrochemical products. google.com It is reasonable to prognosticate a similar trajectory for this compound.

The structural motifs accessible from this compound are relevant to several fields:

Pharmaceuticals: The ability to generate diverse heterocyclic scaffolds and chiral centers makes it a promising starting material for drug discovery programs. Its fragments could be valuable in fragment-based screening to identify new lead compounds.

Agrochemicals: Many pesticides and herbicides contain nitrile and heterocyclic moieties. This compound could serve as a key building block for new crop protection agents.

Materials Science: The dinitrile and diamine derivatives of this compound could be explored as monomers for the synthesis of specialty polymers and resins, potentially conferring unique thermal or mechanical properties due to the gem-dimethyl group.

常见问题

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing 4,4-dimethyl-5-oxopentanenitrile with high yield and purity?

- Methodological Answer : A high-yield synthesis involves a Knoevenagel-type condensation. Combine isobutyraldehyde (41.6 mmol), acrylonitrile (52.0 mmol), and 1,2-diaminopropane (10.0 mmol) under anhydrous conditions. Heat to 60°C for 2 hours, followed by cooling, filtration, and methanol washing to isolate the product in 99% yield . Key factors include stoichiometric excess of acrylonitrile (1.25 equiv.) and controlled heating to minimize side reactions.

Q. Which analytical techniques are essential for confirming the structural identity and enantiomeric purity of this compound?

- Methodological Answer :

- TLC Analysis : Use Hexane/EtOAc (2:1) with a retention factor (Rf) of 0.38 for preliminary purity assessment .

- Chiral HPLC : Employ an AD-H column (250 × 4.6 mm) with n-heptane/isopropanol (70:30) at 1 mL/min. Retention times are 8.44 min (minor enantiomer) and 11.0 min (major enantiomer), enabling quantification of 91% enantiomeric excess (ee) .

- Optical Rotation : Measure [α]D20 = +55° (c = 0.8 in CHCl3) to corroborate ee values .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store the compound in a desiccator under inert atmosphere (N2/Ar) at 4°C. Avoid exposure to moisture, as the nitrile group may hydrolyze. Pre-purify via recrystallization (methanol wash) to remove residual reactants, as described in the synthesis protocol .

Advanced Research Questions

Q. How can discrepancies in enantiomeric excess (ee) measurements between chiral HPLC and optical rotation be resolved?

- Methodological Answer : Discrepancies may arise from impurities affecting polarimetry or column efficiency in HPLC. To resolve:

Reanalyze purity : Confirm absence of non-chiral impurities via TLC or GC-MS.

Cross-validate HPLC conditions : Ensure column integrity and mobile phase composition (e.g., n-heptane/isopropanol ratio) match literature protocols .

Calibrate polarimetry : Use a standard of known ee to verify instrument accuracy.

Q. What mechanistic insights govern the stereochemical outcomes in the synthesis of this compound?

- Methodological Answer : The reaction proceeds via base-catalyzed Knoevenagel condensation. 1,2-Diaminopropane acts as a bifunctional catalyst, deprotonating the aldehyde to form an enolate, which attacks acrylonitrile’s electrophilic β-carbon. Steric hindrance from the 4,4-dimethyl group favors a single diastereomer, though racemization may occur if heating exceeds 60°C. Kinetic control under mild conditions preserves stereochemical integrity .

Q. What strategies optimize the scalability of this compound synthesis while maintaining stereochemical fidelity?

- Methodological Answer :

- Catalyst Loading : Increase 1,2-diaminopropane proportionally (e.g., 1.2 equiv.) to maintain reaction rate at larger scales.

- Temperature Gradients : Use gradual heating/cooling (±2°C/min) to avoid localized overheating, which promotes racemization.

- In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Data Contradiction and Analysis

Q. How should researchers address conflicting data in chiral purity assessments (e.g., HPLC vs. polarimetry)?

- Methodological Answer :

Statistical Analysis : Perform triplicate measurements for both methods to assess reproducibility.

Error Source Identification : Check for baseline noise in HPLC or solvent interactions in polarimetry (e.g., chloroform purity).

Third-Party Validation : Use circular dichroism (CD) spectroscopy or X-ray crystallography to resolve ambiguities .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。